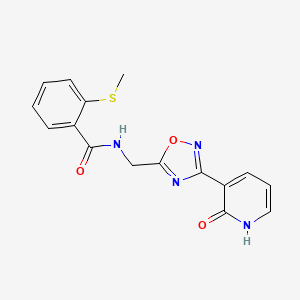
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol
概要
説明
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol is a heterocyclic compound that features both thiophene and imidazole rings Thiophene is a five-membered ring containing sulfur, while imidazole is a five-membered ring containing two nitrogen atoms
作用機序
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activity against serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For instance, some imidazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These diverse biological activities suggest that imidazole derivatives can interact with multiple targets and pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the presence of this compound in a base electrolyte can dramatically improve the capacity retention of a high voltage Li-ion cell . This suggests that the compound’s action can be significantly influenced by its environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol typically involves the condensation of thiophene derivatives with imidazole precursors. One common method is the reaction of thiophene-2-carbaldehyde with 2-mercaptoimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethanol and 2-thiophenecarboxaldehyde share the thiophene ring structure.
Imidazole derivatives: Compounds such as 2-mercaptoimidazole and 1-methylimidazole share the imidazole ring structure
Uniqueness
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol is unique due to the combination of both thiophene and imidazole rings, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIZYOYWXEFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CNC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2942424.png)
![2-cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2942427.png)

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-methoxypiperidine](/img/structure/B2942429.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)



![3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B2942436.png)
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
